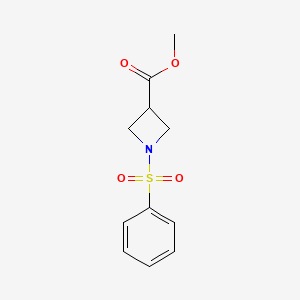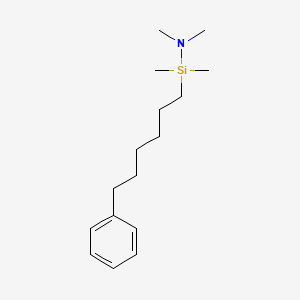
6-Phenylhexyldimethyl(dimethylamino)silan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylhexyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C16H29NSi. It is a member of the organoaminosilane family and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
6-Phenylhexyldimethyl(dimethylamino)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the modification of surfaces and the preparation of silicon-based materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the study of silicon-based biocompatible materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexyldimethyl(dimethylamino)silane typically involves a multi-step process:
Formation of 6-Phenylhexyl Bromide: This is achieved by reacting hexyl bromide with phenylmagnesium bromide.
Reaction with Dimethylchlorosilane: The 6-Phenylhexyl bromide is then reacted with dimethylchlorosilane to form 6-Phenylhexyldimethylchlorosilane.
Industrial Production Methods
Industrial production of 6-Phenylhexyldimethyl(dimethylamino)silane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylhexyldimethyl(dimethylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 6-Phenylhexyldimethyl(dimethylamino)silane involves its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylamino group can donate electron density, making the silicon atom more reactive. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways and facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenethyldimethylchlorosilane
- p-Tolyldimethylchlorosilane
- Hexyltrimethylsilane
Uniqueness
6-Phenylhexyldimethyl(dimethylamino)silane is unique due to its specific combination of a phenyl group and a dimethylamino group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
N-[dimethyl(6-phenylhexyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NSi/c1-17(2)18(3,4)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,5-6,8,11-12,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFRIVVLOMMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
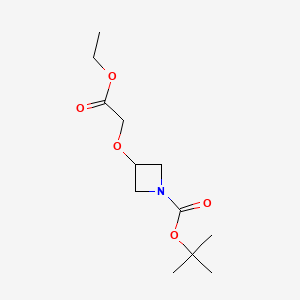
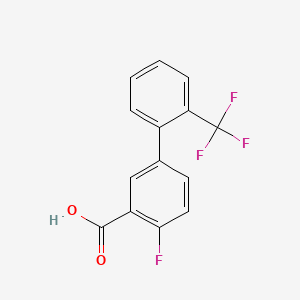
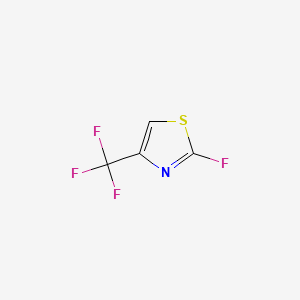
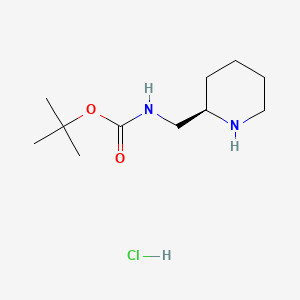
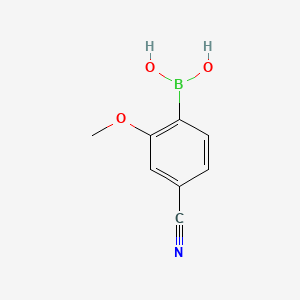
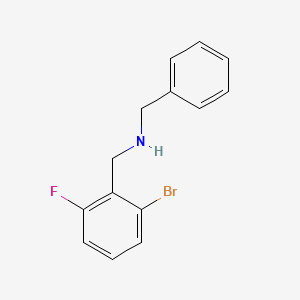
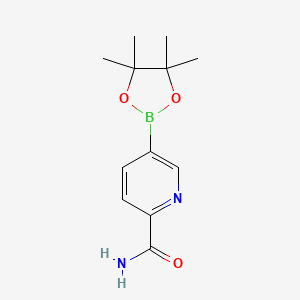

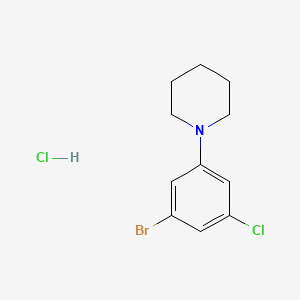

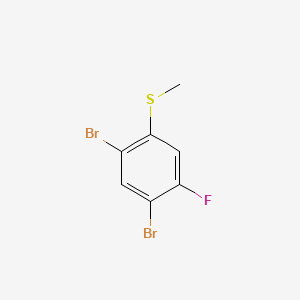
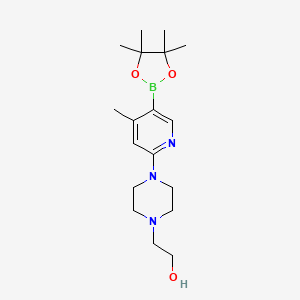
![3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride](/img/structure/B572083.png)
